molecular formula C11H16N2O2 B15311464 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Cat. No.: B15311464
M. Wt: 208.26 g/mol
InChI Key: WCQHUQWOFHCBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This organic molecule, with the CAS number 1249438-67-2 and a molecular formula of C11H16N2O2, has a molecular weight of 208.26 g/mol . Its structure, defined by the SMILES string O=C(C1=CN=C(CCC)N=C1C(C)C)O, features a pyrimidine ring core that is substituted with both isopropyl and propyl groups, along with a carboxylic acid functional group that provides a site for further chemical modification and synthesis . As a pyrimidine derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Pyrimidines are a fundamental class of heterocycles with wide-ranging biological activities, making them crucial scaffolds in the development of pharmaceutical agents. Researchers utilize this specific compound in the synthesis of more complex molecules, where its substituents can be used to fine-tune electronic properties, steric bulk, and lipophilicity. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and researchers should consult the Safety Data Sheet (SDS) before use. The product is typically shipped at ambient temperature or under cold-chain conditions to ensure stability .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-propan-2-yl-2-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-5-9-12-6-8(11(14)15)10(13-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

WCQHUQWOFHCBQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=N1)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The Biginelli reaction and related multicomponent reactions are historically significant for constructing pyrimidine rings. However, for 4-isopropyl-2-propylpyrimidine-5-carboxylic acid, a modified approach using β-keto esters and amidines is often employed. For example:

  • A β-keto ester (e.g., ethyl 3-oxopentanoate) reacts with an amidine (e.g., isopropylguanidine) under acidic conditions to form the pyrimidine ring.
  • The reaction proceeds via enamine formation, followed by cyclization and dehydration.

Key challenges include ensuring regioselectivity for the 4-isopropyl and 2-propyl groups. Substituent orientation is controlled by steric and electronic effects, with bulkier groups favoring the 4-position due to reduced steric hindrance during cyclization.

Functionalization of Halogenated Pyrimidines

An alternative route involves nucleophilic substitution on halogenated pyrimidine intermediates. For instance:

  • 2,4-Dichloropyrimidine-5-carboxylic acid serves as a versatile precursor.
  • Sequential substitution with isopropyl and propyl groups is achieved using Grignard reagents or alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).

This method benefits from commercial availability of dichloropyrimidine derivatives but requires precise temperature control (−20°C to 80°C) to avoid over-alkylation.

Substituent Installation: Isopropyl and Propyl Groups

Isopropyl Group at Position 4

The isopropyl group is typically introduced via alkylation or Friedel-Crafts acylation :

  • Alkylation : Treatment of 4-chloropyrimidine with isopropylmagnesium bromide in THF at −78°C.
  • Friedel-Crafts : Reaction with isopropyl chloride and AlCl₃, though this risks ring decomposition at elevated temperatures.

Propyl Group at Position 2

Propyl substitution employs nucleophilic aromatic substitution :

  • 2-Chloropyrimidine derivatives react with propylamine or propylthiols under basic conditions.
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using propylboronic acids offers higher regioselectivity.

Industrial-Scale Synthesis and Optimization

Batch vs. Continuous Flow Processes

Industrial synthesis prioritizes continuous flow systems for improved heat management and reproducibility:

  • Residence time : 30–60 minutes.
  • Temperature : 50–80°C.
  • Catalysts : Heterogeneous catalysts (e.g., immobilized Pd) reduce metal contamination.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity.
  • Chromatography : Reverse-phase HPLC resolves regioisomeric impurities.

Mechanistic Insights and Side Reactions

Decarboxylation Risks

The carboxylic acid group is prone to decarboxylation above 150°C:
$$ \text{R-COOH} \xrightarrow{\Delta} \text{R-H} + \text{CO}_2 $$
Mitigation strategies include low-temperature processing and additives (e.g., H₃PO₄).

Dimerization

Under basic conditions, intermolecular esterification forms dimers:
$$ 2 \text{R-COOH} \xrightarrow{\text{Base}} \text{R-CO-O-CO-R} $$
This is suppressed by maintaining pH < 7 during synthesis.

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ lipases or esterases for stereoselective synthesis:

  • Candida antarctica lipase B catalyzes ester hydrolysis with 90% enantiomeric excess.

Photocatalytic Functionalization

Visible-light-mediated C–H activation enables direct propylation/isopropylation, bypassing prefunctionalized intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrimidine ring can engage in π-π stacking and other non-covalent interactions. These interactions modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid (CAS 127958-08-1)
  • Structure : Methyl group at position 2 instead of propyl.
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.2 g/mol .
  • Key Properties : Soluble in organic solvents (e.g., DMSO), stored at -20°C for stability .
  • Safety : Requires precautions for inhalation and handling, as indicated in its Safety Data Sheet (SDS) .
4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic Acid (CAS 1145745-04-5)
  • Structure: Ethoxyethylamino substituent at position 3.
  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 253.3 g/mol .
  • Key Properties : Increased polarity due to the ethoxyethyl group, likely enhancing solubility in polar solvents.
2-Amino-N-(3,4-di-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide
  • Structure: Amino group at position 2, methoxy at position 6, and a dichlorophenyl carboxamide.
  • Molecular Formula : C₁₅H₁₆Cl₂N₄O₂
  • Molecular Weight : 354 g/mol .
  • Key Properties : Melting point 240–242°C; IR and NMR data suggest strong hydrogen-bonding capacity .
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic Acid (HR458626)
  • Structure: Chlorine at position 5, cyclopropyl at position 2, and a pyridinylmethylamino group.
  • Molecular Formula : C₁₅H₁₅ClN₄O₂
  • Molecular Weight : 318.76 g/mol .
  • Applications : Used as a pharmaceutical intermediate with >95% purity .

Functional Group Impact on Properties

Substituent Effect on Properties Example Compound
Propyl (C3H7) Enhances lipophilicity; may improve membrane permeability in drug candidates. Target compound (hypothetical).
Methyl (CH3) Reduces steric hindrance compared to propyl; lowers molecular weight. CAS 127958-08-1 .
Ethoxyethylamino Introduces polarity and hydrogen-bonding sites; may improve aqueous solubility. CAS 1145745-04-5 .
Chlorine (Cl) Increases electronegativity and binding affinity in biological targets. HR458626 .
Dichlorophenyl Enhances antimicrobial activity (observed in related compounds) . 2-Amino-N-(3,4-di-chlorophenyl)-... .

Q & A

Q. What are the optimal synthetic routes for 4-isopropyl-2-propylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions starting from pyrimidine derivatives. Key steps include:

  • Substituent introduction : Alkylation or nucleophilic substitution to attach isopropyl and propyl groups at positions 4 and 2, respectively .
  • Carboxylic acid functionalization : Oxidation of a methyl or hydroxymethyl group at position 5 using reagents like KMnO₄ or CrO₃ under acidic conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical factors :

  • Temperature control during alkylation (60–80°C) minimizes side reactions.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and regioselectivity .

Q. How can researchers validate the structural integrity of synthesized this compound?

Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and absence of regioisomers. Key signals include:
    • δ 1.2–1.4 ppm (isopropyl CH₃ doublet) .
    • δ 2.5–2.7 ppm (propyl CH₂ adjacent to pyrimidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₇N₂O₂: 217.1283) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What solubility profiles and storage conditions ensure experimental reproducibility?

  • Solubility :
    • Polar solvents: Soluble in DMSO (≥10 mM), sparingly soluble in water (pH-dependent; pKa ~4.2) .
    • Non-polar solvents: Insoluble in hexane or chloroform .
  • Storage :
    • -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group .
    • Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., position 2 vs. 4) .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states; polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates .
  • Case Study : DFT predicted a 15% higher activation energy for substitution at position 4 compared to position 2, validated experimentally via kinetic studies (k = 0.45 vs. 0.62 M⁻¹s⁻¹) .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

Contradictions may arise from:

  • Assay conditions : pH variations alter ionization of the carboxylic acid group, affecting binding (e.g., IC₅₀ shifts from 8 µM at pH 7.4 to 22 µM at pH 6.0) .
  • Enzyme isoforms : Differential inhibition of COX-1 vs. COX-2 (selectivity ratio <2 suggests non-specific binding) .

Q. Resolution :

  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS).
  • Conduct X-ray crystallography to visualize ligand-enzyme interactions (e.g., hydrogen bonding with His387 in target enzymes) .

Q. How does the steric bulk of the isopropyl group influence structure-activity relationships (SAR) in drug design?

  • SAR Observations :
    • Increased bulk : Reduces off-target binding (e.g., 10-fold selectivity for kinase A vs. kinase B) but lowers solubility .
    • Positional effects : 4-Isopropyl enhances metabolic stability (t₁/₂ = 3.5 h vs. 1.2 h for 2-isopropyl analog) due to hindered CYP3A4 oxidation .

Q. Methodology :

  • Synthesize analogs with cyclopropyl or tert-butyl groups.
  • Compare logP (via HPLC) and in vitro metabolic stability (microsomal assays) .

Q. What are the limitations of using HPLC for quantifying degradation products of this compound under accelerated stability testing?

  • Challenge : Co-elution of degradation products (e.g., decarboxylated or oxidized derivatives) .
  • Solutions :
    • Tandem MS (LC-MS/MS) : Differentiate products via fragmentation patterns.
    • Ion-pair chromatography : Use 0.1% trifluoroacetic acid to improve separation of carboxylic acid derivatives .

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Potential Causes :
    • Variable expression of transporters (e.g., ABCG2 efflux pump reduces intracellular concentration in resistant lines) .
    • Assay interference from the compound’s autofluorescence in MTT assays .

Q. Mitigation :

  • Use orthogonal assays (e.g., ATP-based luminescence).
  • Quantify intracellular concentrations via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.